Aluminum triacrylate

Catalog No.
S1517846
CAS No.
15743-20-1
M.F
C3H4AlO2
M. Wt
99.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum triacrylate

CAS Number

15743-20-1

Product Name

Aluminum triacrylate

IUPAC Name

aluminum;prop-2-enoate

Molecular Formula

C3H4AlO2

Molecular Weight

99.04 g/mol

InChI

InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5);

InChI Key

HKPJRGXAMFGTMD-UHFFFAOYSA-N

SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3]

Canonical SMILES

C=CC(=O)O.[Al]

Stereolithographic 3D Printing of Corundum Ceramics

Specific Scientific Field: Materials Science and Engineering

Application Summary: Aluminum triacrylate is used as a precursor for the synthesis of ceramics in stereolithographic 3D printing. The process involves the photopolymerization of a polymer precursor based on an acrylate suspension of in situ synthesized alumoxane Al (OH) 2 (ООСН 2 СН=СН 2 ), to prepare corundum ceramics of a given shape .

Methods of Application: The process involves testing variants for the synthesis of aluminum acrylates, including substituted hydroxoacrylates, as well as an adduct of aluminum isopropylate with allylamine. These are developed into a mixture that can be formed by photopolymerization, followed by annealing while maintaining the shape of the ceramic, for further use in molding using stereolithographic 3D printing .

Results or Outcomes: A significant percentage of weight loss during heat treatment of the polymer precursor suggests its possible use as a binder when filled with dispersed aluminum oxide powder .

Reactive Filler in EPDM Reinforcement

Specific Scientific Field: Polymer Science and Engineering

Application Summary: Aluminum triacrylate (ALTA) is synthesized as a reactive filler for elastomers through a two-step synthetic procedure. It is used in the reinforcement of ethylene propylene diene monomer rubber (EPDM) .

Methods of Application: The organo-metal salt of aluminum triacrylate (ALTA) with a general formula of (CH2=CHCOO)3Al is synthesized as a reactive filler for elastomers through a two-step synthetic procedure. Fourier transform-infrared spectroscopy (FTIR), DSC and DTA are employed for ALTA analysis and to study its cure characteristics .

Results or Outcomes: The increase in filler content of both composites led to the incremental increase in tensile strength, modulus, hardness, elongation-at-break and also the incremental increase in abrasion resistance of both composites .

Aluminum triacrylate is an organometallic compound with the chemical formula C9H9AlO6\text{C}_9\text{H}_9\text{AlO}_6. It consists of aluminum coordinated with three acrylate groups, which are derived from acrylic acid. This compound is notable for its ability to participate in polymerization reactions due to the presence of unsaturated carbon-carbon double bonds in the acrylate groups. Aluminum triacrylate is typically a white to pale yellow solid and is utilized in various industrial applications, particularly in the fields of coatings, adhesives, and as a precursor in the synthesis of polymeric materials .

Aluminum triacrylate is likely to exhibit similar hazards as other acrylates. These may include:

  • Skin and eye irritation: The acrylate groups can react with tissues causing irritation [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].

  • Polymerization: The acrylate groups can participate in radical polymerization, leading to the formation of cross-linked polymer networks. This is often initiated by heat or photoinitiators, resulting in materials with enhanced mechanical and thermal properties.
  • Thermal Decomposition: Upon heating, aluminum triacrylate decomposes to release acrylic acid and form aluminum oxide. This reaction is significant for applications involving high temperatures.
  • Complexation: The compound can form complexes with various ligands due to its aluminum center, which can influence its reactivity and stability in different environments .

The synthesis of aluminum triacrylate can be achieved through several methods:

  • Direct Reaction: Aluminum triacrylate can be synthesized by reacting aluminum salts with acrylic acid or acrylate esters in the presence of appropriate catalysts or solvents.
  • Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that enhance yield and reduce environmental impact.
  • In Situ Polymerization: This method involves encapsulating aluminum particles with poly(trimethylolpropane triacrylate) through in situ polymerization techniques, which enhances the dispersibility and functionality of aluminum triacrylate composites .

Aluminum triacrylate finds applications across various industries:

  • Coatings: It is used as a binder in coatings due to its excellent adhesion properties and ability to form durable films.
  • Adhesives: The compound serves as a key component in adhesive formulations, providing strong bonding capabilities.
  • Biomedical

Studies on the interactions of aluminum triacrylate with other compounds focus on its polymerization behavior and compatibility with various substrates. Research has shown that it can effectively interact with other monomers during copolymerization processes, leading to materials with tailored properties. Additionally, its interactions with biological systems are under investigation to assess biocompatibility for medical applications .

Aluminum triacrylate shares similarities with several other compounds based on their chemical structure and applications. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Aluminum diacrylateDiacrylateTwo acrylate groups; used primarily in coatings
Trimethylolpropane triacrylateTriacrylateContains hydroxyl groups; used for cross-linking
Acrylic acidMonomerSimple structure; serves as a precursor for polymers
Poly(acrylic acid)PolymerWater-soluble; used in hydrogels

Aluminum triacrylate stands out due to its combination of metallic coordination chemistry and polymerizable functionality, making it versatile for both industrial applications and potential biomedical uses .

Two-Step Organometallic Synthesis Protocols for Reactive Elastomer Fillers

Aluminum triacrylate (ALTA) is synthesized via a two-step reaction involving aluminum isopropoxide and acrylic acid. In the first step, aluminum isopropoxide ($$ \text{Al(O-iPr)}3 $$) reacts with excess acrylic acid ($$ \text{CH}2\text{=CHCOOH} $$) under reflux conditions to form an intermediate alkoxide-acrylate complex. The second step involves hydrolysis and purification to yield ALTA with a purity >95%. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of acrylate C=O stretching vibrations at 1,710 cm$$^{-1}$$ and Al-O bonds at 650 cm$$^{-1}$$. Differential scanning calorimetry (DSC) reveals an exothermic curing peak at 160°C, attributed to homopolymerization of acrylate groups during elastomer vulcanization.

Key Advantages:

  • Enhances tensile strength of ethylene propylene diene monomer (EPDM) rubber by 300% at 20 phr loading.
  • Improves abrasion resistance by 40% compared to conventional carbon black fillers.

Sol-Gel Approaches for Ceramic Precursor Development in Additive Manufacturing

Aluminum triacrylate serves as a photopolymerizable precursor for stereolithographic 3D printing of corundum ($$ \alpha $$-$$ \text{Al}2\text{O}3 $$) ceramics. A sol-gel process involves:

  • Precursor Synthesis: Reaction of aluminum hydroxide with acrylic acid to form aluminum triacrylate.
  • Photopolymerization: UV-induced crosslinking of acrylate groups into a polymer network.
  • Annealing: Pyrolysis at 1,200°C to decompose organic components and crystallize alumina.

Performance Data:

PropertyValue (Annealed Ceramic)
Density3.89 g/cm³
Flexural Strength320 MPa
Surface Roughness (Ra)0.8 µm

This method achieves 98% theoretical density, outperforming traditional slip-cast alumina.

In Situ Polymerization Techniques for Composite Particle Fabrication

In situ reversible addition-fragmentation chain-transfer (RAFT) polymerization enables the synthesis of poly(acrylic acid)/alumina composites. Acrylic acid monomers are adsorbed into mesoporous alumina (pore size: 5–10 nm) and polymerized using a trithiocarbonate chain-transfer agent. The resulting composite exhibits:

  • Enhanced Lead Ion Adsorption: 280 mg/g capacity due to carboxylate-Al coordination.
  • Controlled Polymer Distribution: 80% of poly(acrylic acid) resides within alumina pores, reducing agglomeration.

Comparative Mechanical Properties (EPDM Composites):

Filler TypeTensile Strength (MPa)Elongation at Break (%)
ALTA (20 phr)18.2 ± 1.5450 ± 30
Organoclay (20 phr)12.4 ± 1.2380 ± 25

ALTA’s superiority stems from graft copolymerization with EPDM chains during peroxide curing.

Surface Functionalization Strategies Using Silane Coupling Agents

Silane coupling agents (e.g., bis(triethoxysilyl)propyl tetrasulfide [BTSPS]) enhance aluminum triacrylate’s compatibility with hydrophobic matrices. A two-step functionalization protocol involves:

  • Hydrogen Peroxide Activation: Oxidizes aluminum surfaces to generate hydroxyl groups.
  • Silane Grafting: BTSPS reacts with surface -OH groups via hydrolysis, forming Si-O-Al bonds.

Corrosion Resistance Performance:

TreatmentPitting Potential (V vs. SCE)
Untreated Aluminum-0.78
BTSPS-Functionalized-0.24

Functionalization reduces corrosion current density by 90% in saline environments.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

99.0026678 g/mol

Monoisotopic Mass

99.0026678 g/mol

Heavy Atom Count

6

Related CAS

79-10-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15743-20-1

General Manufacturing Information

2-Propenoic acid, aluminum salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

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